![molecular formula C20H23NO4S B2737967 dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-82-5](/img/structure/B2737967.png)

dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

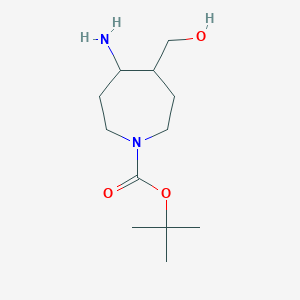

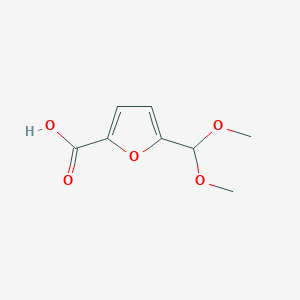

The compound “dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a complex organic molecule. It contains a pyrrolo[1,2-c][1,3]thiazole core, which is a bicyclic system containing a pyrrole ring fused with a thiazole ring. The molecule also has a phenyl ring substituted with a tert-butyl group, and two carboxylate ester groups .

Molecular Structure Analysis

The molecular formula of this compound is C20H23NO4S, and its molecular weight is 373.47 . The structure contains a pyrrolo[1,2-c][1,3]thiazole core, a phenyl ring, and two carboxylate ester groups .Aplicaciones Científicas De Investigación

Cycloaddition and Chemical Reactivity

Dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate, a closely related compound, participates in cycloaddition reactions with electron-deficient alkenes and alkynes, acting as a thiocarbonyl ylide or azomethine ylide. These reactions are insightful for understanding the chemical reactivity and potential synthetic applications of pyrrolo[1,2-c]thiazole derivatives. Such behavior underpins the synthesis of novel compounds with potential applications in material science and pharmacology (Sutcliffe et al., 2000).

Antibacterial and Mosquito Larvicidal Properties

Research involving structurally similar compounds, such as novel thiadiazolotriazin-4-ones, highlights potential antibacterial and mosquito-larvicidal activities. These studies indicate that modifications to the pyrrolo[1,2-c][1,3]thiazole scaffold could yield derivatives with useful biological activities, providing a pathway for the development of new therapeutic agents (Castelino et al., 2014).

Antileukemic Activity

The synthesis and evaluation of antileukemic activity of derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole underline the potential of pyrrolo[1,2-c][1,3]thiazole derivatives in the development of antileukemic therapies. These studies suggest that specific structural modifications can enhance biological activity, which could be crucial for pharmaceutical research and drug development (Ladurée et al., 1989).

Conformational Analysis

The conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide has been studied in low-temperature matrixes, revealing insights into the molecular structure that could influence the compound's reactivity and physical properties. Understanding these conformational preferences is crucial for the design of materials with specific optical or electronic properties (Kaczor et al., 2006).

Molecular Weaker Interactions and Chemical Reactivity

The study on molecular weaker interactions and chemical reactivity of synthesized compounds related to pyrrole and thiazole derivatives provides valuable information on the electronic structure, which can be utilized in designing compounds with desired reactivity and properties for applications in various scientific fields (Singh et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

dimethyl 5-(4-tert-butylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-20(2,3)13-8-6-12(7-9-13)17-16(19(23)25-5)15(18(22)24-4)14-10-26-11-21(14)17/h6-9H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDPZUKWHOVVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylate](/img/structure/B2737889.png)

![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)

![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)

![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)